N-Ethoxy-2,6-dinitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
24914-60-1 |
|---|---|
Molecular Formula |
C8H9N3O5 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
N-ethoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O5/c1-2-16-9-8-6(10(12)13)4-3-5-7(8)11(14)15/h3-5,9H,2H2,1H3 |
InChI Key |
JKLPHGNDYPWGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethoxy 2,6 Dinitroaniline
Regioselective Nitration Pathways of Substituted Anilines
The direct nitration of substituted anilines is a classical yet powerful method for introducing nitro functionalities onto an aromatic ring. The success of this approach hinges on managing the regioselectivity, which is dictated by the electronic and steric effects of the substituents already present on the aniline (B41778) ring.
Nitration of N-(2-ethoxyphenyl)aniline and Analogous Precursors
The synthesis of N-Ethoxy-2,6-dinitroaniline via direct nitration would ideally start from a precursor like N-(2-ethoxyphenyl)aniline. However, the direct nitration of such compounds presents challenges due to the strong activating and ortho-, para-directing nature of both the secondary amine and the ethoxy group, which can lead to a mixture of products and potential over-nitration or oxidation.
To control the reaction, the highly reactive amino group is typically protected, for instance, as an acetamide (B32628). In a closely related precursor, N-(2-methoxyphenyl)acetamide, nitration with fuming nitric acid in sulfuric acid directs the incoming nitro group primarily to the position para to the activating methoxy (B1213986) group. The acetyl protection also prevents undesirable side reactions. A similar outcome would be expected for an N-acetylated-N-(2-ethoxyphenyl)aniline.
Studies on the nitration of substituted acetanilides demonstrate that the regioselectivity is a delicate balance between the directing effects of the substituents. For instance, in 2-methylacetanilide, nitration yields a mixture of products, with the major product resulting from substitution at the para position relative to the strongly activating acetamide group (+R effect), and a significant side product from the directing effect of the methyl group (+I effect). ulisboa.pt This illustrates that for a precursor like N-acetyl-N-(2-ethoxyphenyl)aniline, the powerful ortho-, para-directing nature of the ethoxy and N-acetyl groups would need to be carefully managed to achieve the desired 2,6-dinitration pattern on the aniline ring.
Mechanistic Aspects of Electrophilic Aromatic Nitration in the Synthesis of Dinitroanilines
The synthesis of dinitroanilines via electrophilic aromatic nitration is governed by a well-understood mechanism. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the nitracidium ion, which then loses water to generate the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com
The three key stages of the reaction are:
Generation of the Electrophile: The formation of the nitronium ion is the initial, crucial step. masterorganicchemistry.com
Nucleophilic Attack: The electron-rich aromatic ring of the aniline derivative attacks the nitronium ion. masterorganicchemistry.com This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring. youtube.com
In the context of substituted anilines, the existing substituents guide the regioselectivity of the nitration. The amino group (or its protected form) and the ethoxy group are strong activating groups and direct the incoming electrophiles to the ortho and para positions. To synthesize a 2,6-dinitroaniline (B188716) derivative, the starting aniline must already have a substituent at the 1-position. The first nitro group is directed to an ortho or para position. The presence of the first electron-withdrawing nitro group deactivates the ring, making the introduction of a second nitro group more difficult and requiring harsher conditions. However, the still-present activating groups (amine and ethoxy) will direct the second nitration to the remaining ortho/para positions, potentially leading to the desired 2,6-disubstituted product. The interplay between activating and deactivating groups is central to achieving the dinitro-substitution pattern. nih.gov
Amination and Alkoxylation Strategies in Dinitrobenzene Derivatives
An alternative and often more controlled approach to this compound involves building the final structure on a pre-existing dinitrobenzene core. This is typically achieved through nucleophilic aromatic substitution or modern catalytic cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Routes to this compound
The Nucleophilic Aromatic Substitution (SNAr) mechanism is a powerful route for synthesizing highly substituted aromatic compounds. wikipedia.org This pathway is particularly effective for substrates bearing strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to a suitable leaving group (e.g., a halide). pressbooks.publibretexts.org The electron-withdrawing groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
A plausible SNAr synthesis for this compound could proceed in two ways:
Alkoxylation followed by Amination: Starting with a substrate like 1-chloro-2,6-dinitrobenzene, reaction with sodium ethoxide would first yield 1-ethoxy-2,6-dinitrobenzene. The resulting product, however, would be less activated for a second SNAr reaction with an amine, as the ethoxy group is less electron-withdrawing than a halide.
Amination followed by Alkoxylation: A more common strategy involves introducing the amino functionality first. For instance, reacting 1-chloro-2,6-dinitrobenzene with ammonia (B1221849) or a protected amine source would yield 2,6-dinitroaniline. However, subsequent replacement of a nitro group with an ethoxy group via SNAr is generally not feasible.
A more direct SNAr route would involve a di-halogenated precursor. For example, reacting 1,3-dichloro-2,4-dinitrobenzene (B167800) with ethoxyamine (H₂N-OEt) could potentially form the target molecule, though regioselectivity and the reactivity of the nucleophile would be critical factors. The rate and success of SNAr reactions are highly dependent on the substrate, nucleophile, leaving group, and solvent, as summarized in the table below.
| Factor | Influence on SNAr Rate | Example/Comment |
|---|---|---|
| Substrate | Rate increases with the number and strength of electron-withdrawing groups (EWGs) ortho/para to the leaving group. | -NO₂ is a very strong EWG. 2,4-Dinitrohalobenzenes react much faster than mononitrohalobenzenes. pressbooks.pub |
| Leaving Group | The rate depends on the ability of the leaving group to depart. Generally, F > Cl > Br > I. | The C-F bond is the most polarized, making the carbon more electrophilic for the initial attack. |
| Nucleophile | Stronger nucleophiles react faster. | Alkoxides (RO⁻) and amines (RNH₂) are common nucleophiles. |
| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. | Examples include DMSO, DMF, and acetonitrile. |
Palladium-Catalyzed C-N and C-O Bond Formation for Dinitroaniline Synthesis
Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (C-N bond formation) and the corresponding C-O coupling for ether synthesis. rsc.orguwindsor.ca These methods are known for their high efficiency, functional group tolerance, and applicability to a wide range of substrates. mit.edu
A potential strategy for synthesizing this compound using these methods could involve a sequential coupling approach starting from a dihalodinitrobenzene, such as 1,3-dibromo-2,4-dinitrobenzene.
Step 1: C-O Coupling: A selective mono-etherification could be performed by reacting the dihalide with ethanol (B145695) or sodium ethoxide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, biarylphosphines), and a base. mit.edunih.gov
Step 2: C-N Coupling (Buchwald-Hartwig Amination): The resulting bromo-ethoxy-dinitrobenzene intermediate could then undergo a second palladium-catalyzed reaction, this time with an ammonia surrogate or a protected amine to form the C-N bond, yielding the final product. uwindsor.ca
The success of these reactions is highly dependent on the careful selection of the catalytic system components.
| Component | Role in Catalytic Cycle | Examples |
|---|---|---|
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |
| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. Crucial for reaction efficiency and scope. | Bulky, electron-rich phosphines like Xantphos, DavePhos, or biarylphosphine ligands. mit.edubeilstein-journals.org |
| Base | Activates the nucleophile (amine or alcohol) and neutralizes the acid produced during the reaction. | Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or sodium tert-butoxide (NaOt-Bu). uwindsor.canih.gov |
| Solvent | Solubilizes reactants and influences catalyst stability and activity. | Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF. uwindsor.ca |
Derivatization from 2,6-Dinitroaniline Precursors
Synthesizing this compound can also be envisioned by starting with the commercially available 2,6-dinitroaniline and subsequently forming the N-O bond. fishersci.se This approach focuses on the direct functionalization of the amino group.
Direct N-alkoxylation of an aniline derivative can be challenging. However, related transformations on activated aromatic systems have been reported. For instance, the synthesis of N-methoxyamino-dinitrobenzoyl derivatives has been achieved by reacting a 4-chloro-3,5-dinitrobenzoyl chloride substrate with methoxyamine. arkat-usa.org This demonstrates the feasibility of forming an N-alkoxy bond on a dinitro-substituted aromatic system via nucleophilic substitution.
Chemical Transformations Leading to N-Ethoxy Functionalization
The primary method for introducing an ethoxy group onto the nitrogen atom of a dinitroaniline precursor involves nucleophilic aromatic substitution. A key approach utilizes the reaction of a halo-substituted dinitrobenzene with an alkoxyamine.
A documented synthesis for N-alkoxy-2,6-dinitroanilines, including the ethoxy derivative, involves the reaction of 2,6-dinitrochlorobenzene with the corresponding alkoxyamine hydrochloride. tandfonline.com This reaction is conducted in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the alkoxyamine on the electron-deficient aromatic ring. The two nitro groups in the ortho positions strongly activate the chlorine atom for substitution.
The reaction for this compound proceeds by treating 2,6-dinitrochlorobenzene with ethoxyamine hydrochloride. tandfonline.comelectronicsandbooks.com The process is noted to be more sluggish compared to the analogous reaction with the more reactive picryl chloride (2,4,6-trinitrochlorobenzene). tandfonline.com The synthesis is typically carried out over an extended period at room temperature with occasional agitation, followed by a specific work-up procedure to isolate the product. tandfonline.com
Detailed research findings on the synthesis of N-alkoxy-2,6-dinitroanilines are presented in the table below.
Table 1: Synthesis of N-Alkoxy-2,6-dinitroanilines via Nucleophilic Aromatic Substitution
| Alkoxy Group | Starting Material | Reagent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Methoxy | 2,6-Dinitrochlorobenzene | Methoxyamine HCl | 10 days | 70-80 |
| Ethoxy | 2,6-Dinitrochlorobenzene | Ethoxyamine HCl | 10 days | 70-80 |
| Isopropoxy | 2,6-Dinitrochlorobenzene | Isopropoxyamine HCl | 10 days | 70-80 |
| Trityloxy | 2,6-Dinitrochlorobenzene | Trityloxyamine | 5 days (30°C) | ~60 |
Data sourced from Stanciuc and Balaban (1984). tandfonline.comelectronicsandbooks.com
This transformation directly establishes the N-O-C linkage characteristic of this compound. The stability of the resulting N-alkoxy-polynitrophenyl-aminyls has also been a subject of study, particularly their behavior upon oxidation. researchgate.netresearchgate.net
Exploration of Alternative Synthetic Routes and Methodological Innovations
While direct N-ethoxylation of a pre-formed dinitroaniline ring is a primary route, other synthetic strategies focus on constructing the dinitroaniline molecule with the N-substituent already in place or through different activation methods.
One alternative approach involves the nitration of an N-substituted aniline. For instance, processes have been developed for preparing N-alkylated-2,6-dinitroanilines by the direct nitration of the corresponding N-alkylated aniline precursor using a mixed acid solution (sulfuric and nitric acid). google.com While this method is established for N-alkyl derivatives, its application for N-alkoxy compounds like this compound represents a potential, though not explicitly documented, alternative route. This pathway would require the initial synthesis of N-ethoxyaniline, followed by a controlled dinitration at the 2 and 6 positions.
Another established strategy in dinitroaniline chemistry is the ammonolysis of activated precursors. Various 2,6-dinitroaniline derivatives have been prepared through the reaction of compounds like 2,6-dinitrochlorobenzene or 2,6-dinitroanisole (B1268829) with ammonia or amines. orgsyn.org This concept could be extended to using ethoxyamine as the nucleophile, which aligns with the method described in section 2.3.1.
Innovations in synthetic organic chemistry also present potential, though underexplored, routes. For example, palladium-catalyzed N-heteroannulation reactions of N-substituted-2-nitrobenzenamines are used to create benzimidazoles. researchgate.net While this leads to cyclized products, the underlying principles of activating and functionalizing the amino group in a nitroaniline context could inspire new methodologies.
The table below summarizes various synthetic strategies for producing substituted dinitroanilines, which could conceptually be adapted for this compound.
Table 2: Alternative and Methodological Approaches in Dinitroaniline Synthesis
| Synthetic Strategy | Precursors | Key Transformation | Relevance to this compound |
|---|---|---|---|
| Nitration of N-substituted aniline | N-alkylaniline, Nitric Acid, Sulfuric Acid | Electrophilic Aromatic Nitration | Potential for dinitration of N-ethoxyaniline. google.com |
| Ammonolysis of activated arenes | 2,6-dinitrochlorobenzene, Ammonia | Nucleophilic Aromatic Substitution | Established for NH2; adaptable for NH-OEt using ethoxyamine. orgsyn.org |
| Desulfonation | Potassium 4-amino-3,5-dinitrobenzenesulfonate | Acid-catalyzed desulfonation | A route to the parent 2,6-dinitroaniline scaffold. orgsyn.org |
| Rearrangement | o-nitrophenylnitramine | Acid-catalyzed rearrangement | Forms the 2,6-dinitroaniline core. orgsyn.org |
This table presents conceptual and established routes in dinitroaniline synthesis.
These alternative routes primarily focus on the synthesis of the core 2,6-dinitroaniline structure or its N-alkyl analogues. Their adaptation for the specific synthesis of this compound would represent a methodological innovation.
Mechanistic Investigations of Chemical Reactivity and Transformations
Oxidation and Reduction Chemistry of Dinitroaniline Moieties
The reactivity of N-Ethoxy-2,6-dinitroaniline is significantly influenced by the presence of two nitro groups and an ethoxy-amino functionality on the aromatic ring. These groups dictate the molecule's behavior in redox reactions.
Selective Reduction of Nitro Groups in this compound and Analogs
The selective reduction of one nitro group in dinitroaniline derivatives is a crucial transformation in organic synthesis, providing valuable intermediates. tandfonline.comresearchgate.net In dinitroanilines, the relative positions of the nitro groups and other substituents determine which nitro group is preferentially reduced. stackexchange.com For instance, in dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxy or alkoxy group is typically reduced with greater preference. stackexchange.comechemi.com This preference is attributed to the electronic and steric environment created by the substituents. stackexchange.com
Several reagents and catalytic systems have been developed for the selective reduction of nitroarenes. researchgate.net Common methods include the use of sodium sulfide (B99878) (Zinin reduction) or tin(II) chloride under acidic conditions. oup.com Catalytic hydrogenation is another important method, where the choice of catalyst and reaction conditions can influence the selectivity. For example, catalytic hydrogenation of 2,4-dinitroanilines in aqueous acids at 85°C has been shown to preferentially reduce the 4-nitro group. tandfonline.com However, incomplete reduction using some procedures can lead to a mixture of products, including both isomeric monoamino compounds and the triamino derivative. tandfonline.com
Hydrazine hydrate (B1144303) in the presence of catalysts like Raney nickel or iron chloride with charcoal has also been employed for the partial reduction of dinitroarenes. researchgate.netoup.com The selectivity of these reactions can be temperature-dependent. researchgate.net For 2,4-dinitroaniline (B165453) derivatives, reagents like sodium sulfide tend to reduce the nitro group ortho to the amino or ether oxygen substituent. oup.com
The following table summarizes the outcomes of selective reduction for various dinitroaniline analogs, highlighting the directing effects of different substituents.
| Compound | Reagent/Conditions | Major Product | Reference |
| 2,4-Dinitroaniline | Catalytic hydrogenation (aqueous acid, 85°C) | 2-Nitro-p-phenylenediamine | tandfonline.com |
| 2,4-Dinitroanisole (B92663) | Zinin Reduction | 4-Methoxy-2-nitroaniline | stackexchange.com |
| 2,4-Dinitrophenetole | Zinin Reduction | 4-Ethoxy-2-nitroaniline | stackexchange.com |
| N-Ethyl-2,4-dinitroaniline | Zinin Reduction | N-Ethyl-4-amino-2-nitroaniline | stackexchange.com |
Oxidative Transformations of the Ethoxy and Aniline (B41778) Functional Groups
The aniline and ethoxy groups in this compound are susceptible to oxidative transformations. The oxidation of the amino group in anilines can lead to various products, including nitroso compounds, azoxy compounds, and nitroarenes, depending on the oxidant and reaction conditions. mdpi.com Common oxidizing agents used for the conversion of anilines to nitroarenes include peroxyacids, sodium perborate, and hydrogen peroxide. mdpi.com The presence of electron-donating groups on the aniline ring generally facilitates oxidation, while electron-withdrawing groups can decrease the reaction yield. mdpi.com
The oxidation of N-alkoxy-dinitroanilines can also lead to the formation of persistent N-alkoxydinitrophenyl-aminyl radicals. researchgate.netgrafiati.com These radicals can sometimes undergo further spontaneous conversion to N-alkoxy-2,4,6-trinitrophenyl-aminyls. researchgate.netgrafiati.com
The ethoxy group, being an ether linkage, can also undergo oxidative cleavage under certain conditions. The regioselectivity of nitrosative dealkylation of N,N-dialkyl aromatic amines, a related transformation, has been shown to be dependent on the acidity of the reaction medium. psu.edu At high acidity, de-ethylation can be favored over demethylation. psu.edu The mechanism can involve the oxidation of the substrate to an amine radical cation by NO+, followed by hydrogen atom abstraction from the carbon adjacent to the amine nitrogen. psu.edu
Nucleophilic and Electrophilic Substitution Reactions
The electron-deficient nature of the dinitroaromatic ring and the presence of activating substituents make this compound susceptible to both nucleophilic and electrophilic substitution reactions.
Aromatic Nucleophilic Substitution (SNAr) on the Dinitroaromatic Ring
Aromatic rings that are substituted with strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic attack. wikipedia.orgdalalinstitute.com This type of reaction, known as aromatic nucleophilic substitution (SNAr), is a key transformation for modifying such aromatic systems. wikipedia.org The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org The leaving group is subsequently eliminated to restore aromaticity. libretexts.org
The presence of nitro groups ortho and para to a leaving group is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance, thus facilitating the substitution. wikipedia.orglibretexts.org In the context of dinitroaniline derivatives, this reactivity allows for the displacement of a suitable leaving group by a variety of nucleophiles. For example, 2,4-dinitrochlorobenzene readily reacts with amines to form N-substituted 2,4-dinitroanilines. researchgate.netthieme-connect.com While a halogen is a common leaving group, other groups can also be displaced. researchgate.net
The reactivity in SNAr reactions is influenced by the nature of the electron-withdrawing groups, the leaving group, and the nucleophile. dalalinstitute.comgovtpgcdatia.ac.in Stronger electron-withdrawing groups enhance the reactivity of the aromatic substrate. dalalinstitute.com
Electrophilic Attack on the Ethoxy and Aniline Substituents
The aniline moiety in this compound directs electrophiles to the ortho and para positions due to the electron-donating nature of the amino group. byjus.com However, the strong deactivating effect of the two nitro groups on the aromatic ring makes electrophilic aromatic substitution on the ring itself less favorable compared to aniline. libretexts.org
Electrophilic attack can also occur on the substituents. The nitrogen atom of the amino group can be a site for electrophilic attack. For instance, in acidic media, the aniline molecule can be protonated to form the anilinium ion, which is meta-directing. byjus.com Nitration of aniline, for example, can yield a significant amount of the meta-substituted product due to this protonation. byjus.com
The ethoxy group can also be a target for electrophiles. While less common, electrophilic attack on ether oxygen atoms can occur, potentially leading to cleavage of the ether bond under harsh conditions. More relevant to the aniline functionality, reactions such as halogenation, nitration, and sulfonation are typical electrophilic substitution reactions that anilines undergo. byjus.com
Photochemical and Thermal Decomposition Pathways
Nitroaromatic compounds are known to undergo decomposition upon exposure to light or heat. The photochemical degradation of dinitroaniline herbicides has been studied, and the pathways can involve various transformations. scispace.com For instance, the photolysis of dinitroaniline derivatives can lead to the formation of different products depending on the reaction conditions and the specific structure of the compound. scispace.com
The thermal decomposition of N-substituted dinitroanilines can also lead to cyclization reactions. For example, N-(2,4-dinitrophenyl)amino acids have been shown to cyclize to form 2-substituted 5-nitro-benzimidazole-N-oxides under thermal conditions. nih.gov Similarly, the reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide (B78521) in aqueous dioxane at reflux results in the formation of a fused heterocyclic N-oxide. researchgate.net
The presence of the ethoxy group may also influence the decomposition pathways. For example, the thermal decomposition of related nitroso-compounds in benzene (B151609) has been reported to yield dinitrobiphenyl derivatives. jcsp.org.pk
Investigation of Photochemical Transformations of Dinitroanilines
Research indicates that the photodecomposition of dinitroaniline herbicides is generally enhanced when exposed to sunlight compared to dark conditions. cambridge.org The primary photochemical reactions observed for dinitroaniline herbicides, such as trifluralin (B1683247), involve N-dealkylation and cyclization, often leading to the formation of benzimidazole (B57391) derivatives. researchgate.netnih.gov The presence of dissolved oxygen can accelerate the photodegradation process, particularly the N-dealkylation pathway. researchgate.net
The rate and extent of photodecomposition can vary significantly among different dinitroaniline herbicides, influenced by the specific substituents on the aniline ring and the N-alkyl groups. A study comparing the photodecomposition of eleven dinitroaniline herbicides after seven days of exposure to solar radiation on dry soil thin-layer plates illustrates this variability. cambridge.org
Table 1: Photodecomposition of Various Dinitroaniline Herbicides After 7 Days of Solar Exposure
| Herbicide | Photodecomposition (%) |
| Dinitramine | 72.3 |
| Profluralin | 47.6 |
| Nitralin | 40.6 |
| Fluchloralin | 30.4 |
| Oryzalin (B97938) | 26.6 |
| Trifluralin | 18.4 |
| Benefin | 17.1 |
| Pendimethalin (B1679228) | 9.9 |
| Butralin | 9.0 |
| Isopropalin | 8.2 |
| AC 92390 | 7.8 |
| Data sourced from a comparative study on the photodecomposition of dinitroaniline herbicides. cambridge.org |
The mechanisms for these transformations are believed to involve the excitation of a nitro group, which then abstracts a hydrogen atom from an N-alkyl group, leading to the formation of a biradical that subsequently cyclizes. nih.gov Another proposed mechanism involves the transfer of an oxygen atom from the excited nitro group to the nitrogen of the N-alkyl group, followed by cyclization. nih.gov These pathways highlight the complex photochemical behavior of the dinitroaniline class, which this compound, as a member of this class, is expected to share.
Thermal Stability and Degradation Mechanisms of Nitro Compounds
Specific thermal analysis data for this compound is not extensively documented in the available literature. However, the thermal behavior of nitroaromatic compounds, including dinitroanilines, has been a subject of study, particularly in the context of their use as energetic materials and herbicides. Dinitroanilines are known to be flammable and can be explosive when subjected to heat or friction. wikipedia.org
Thermogravimetric analysis of several dinitroaniline herbicides has shown that complete weight loss for these compounds typically occurs in the temperature range of 150-300 °C. coresta.org The thermal decomposition of N,2,6-trinitroanilines can also lead to the formation of their corresponding N-denitrated anilines. google.com
The thermal decomposition mechanisms of nitroaromatic compounds are complex. At high temperatures, the primary decomposition pathway often involves the homolytic cleavage of the C-NO2 bond. Another significant pathway is the isomerization of the nitro group to a nitrite, which is then followed by the rapid cleavage of the weaker O-NO bond. The presence of other substituents on the aromatic ring can introduce alternative decomposition pathways. For instance, the presence of an ortho-substituent can lead to intramolecular rearrangements.
The stability of nitro-containing compounds can also be influenced by the presence of impurities. Research has shown that the thermal stability of a nitro-containing compound can be significantly reduced by the presence of another nitro-containing impurity with lower thermal stability. This is attributed to a cross-catalyzed autocatalytic decomposition, where the decomposition products of the less stable impurity catalyze the decomposition of the bulk material.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
High-Resolution NMR Spectroscopy for N-Ethoxy-2,6-dinitroaniline
High-resolution NMR spectroscopy serves as an indispensable tool for determining the molecular structure of this compound in solution. By analyzing chemical shifts, coupling constants, and dynamic NMR phenomena, a detailed picture of the molecule's conformation and electronic environment can be constructed.
Elucidation of Molecular Conformation and Dynamics
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the ethoxy, amino, and dinitrophenyl moieties.
¹H NMR Spectroscopy : The ethoxy group would present a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The amino (–NH–) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature. The aromatic region would show a complex pattern for the three protons on the phenyl ring. Due to the asymmetric substitution, these protons are chemically non-equivalent. libretexts.org
¹³C NMR Spectroscopy : The spectrum would feature signals for the two carbons of the ethoxy group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the strong electron-withdrawing nitro groups and the electron-donating amino-ethoxy group.
A key structural feature of ortho-substituted anilines is the restricted rotation around the C–N and N–O bonds. acs.orgnih.gov In this compound, the bulky nitro groups flanking the N-ethoxy group create significant steric hindrance. This can lead to a high rotational barrier, which may be observable through dynamic NMR (DNMR) experiments. acs.orgnih.gov By studying the NMR spectra at various temperatures, it would be possible to determine the energy barrier for rotation of the amino group, providing insight into the molecule's conformational stability. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on standard chemical shift ranges and data from analogous compounds.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic-H | 7.0 - 8.5 | Multiplet |
| ¹H | Amino-H | Variable (broad) | Singlet |
| ¹H | Methylene (-OCH₂-) | ~4.0 - 4.5 | Quartet |
| ¹H | Methyl (-CH₃) | ~1.3 - 1.6 | Triplet |
| ¹³C | Aromatic C-N | ~140 - 150 | Singlet |
| ¹³C | Aromatic C-NO₂ | ~145 - 155 | Singlet |
| ¹³C | Aromatic C-H | ~115 - 135 | Singlet |
| ¹³C | Methylene (-OCH₂-) | ~65 - 75 | Singlet |
| ¹³C | Methyl (-CH₃) | ~14 - 18 | Singlet |
Isotopic Labeling Studies for Structural Assignments
While ¹H and ¹³C NMR provide a carbon-hydrogen framework, ¹⁵N NMR spectroscopy offers direct information about the nitrogen atoms, which are central to the molecule's functionality. researchgate.net Given the low natural abundance of the ¹⁵N isotope, isotopic enrichment is often necessary for detailed studies. researchgate.netcsic.es
Synthesizing an isotopically labeled version of this compound, for instance with a ¹⁵N-labeled amino group, would allow for unambiguous assignment of nitrogen signals and the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. researchgate.net These coupling constants are valuable for confirming assignments and providing further structural constraints.
The Zincke reaction, which involves the reaction of pyridinium (B92312) salts with amines and utilizes dinitro-substituted intermediates like 2,4-dinitroaniline (B165453), represents a potential, albeit complex, pathway for the synthesis of ¹⁵N-labeled heterocycles and related compounds. nih.gov A similar strategy could theoretically be adapted for the synthesis of ¹⁵N-labeled this compound. The resulting ¹⁵N-labeled compound could then be analyzed to probe the electronic environment of the nitrogen atoms and study phenomena such as proton transfer and hydrogen bonding. plos.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Characteristic Vibrational Modes of Nitro and Ethoxy Groups
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its nitro (–NO₂) and ethoxy (–O–CH₂–CH₃) groups.
Nitro Group Vibrations : The two nitro groups give rise to strong, distinct absorption bands in the IR spectrum. The asymmetric stretching (νas) typically appears at a higher frequency than the symmetric stretching (νs).
Ethoxy Group Vibrations : The ethoxy group is characterized by C–H stretching vibrations of the methyl and methylene groups, as well as C–O–C stretching modes.
Amino Group Vibrations : The N–H stretching vibration of the secondary amine will also be present.
Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. mdpi.com The symmetric stretch of the nitro groups and vibrations of the aromatic ring backbone are often prominent in the Raman spectrum. nih.govresearchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
Frequency ranges are based on data from related nitroaromatic compounds and general spectroscopic tables.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N–H Stretch | Amino (-NH-) | 3350 - 3450 | Medium | Weak |
| C–H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium | Strong |
| C–H Stretch (Aliphatic) | Ethoxy (-OCH₂CH₃) | 2850 - 2980 | Strong | Medium |
| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1520 - 1560 | Very Strong | Medium |
| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1340 - 1370 | Very Strong | Strong |
| C–N Stretch | Aryl-N | 1250 - 1350 | Medium-Strong | Medium |
| C–O–C Stretch | Ethoxy Ether | 1050 - 1250 | Strong | Weak |
Hydrogen Bonding Interactions and Intermolecular Associations
A significant feature of molecules like this compound is the potential for intramolecular hydrogen bonding. The proton of the amino group can form a hydrogen bond with an oxygen atom of one of the ortho-nitro groups, creating a stable six-membered ring-like structure. cdnsciencepub.commatanginicollege.ac.in
This intramolecular hydrogen bond has a distinct effect on the N–H stretching frequency in the IR spectrum. matanginicollege.ac.in Compared to an unbonded N–H group, the hydrogen-bonded N–H stretch shifts to a lower frequency (red-shift), and the absorption band often becomes broader and more intense. cdnsciencepub.commatanginicollege.ac.in Studies on the closely related 2,6-dinitroaniline (B188716) have confirmed the presence of such intramolecular hydrogen bonds, where the NH₂ group interacts with the adjacent nitro groups. cdnsciencepub.comcdnsciencepub.com The strength of this interaction in this compound would influence its conformation and chemical reactivity.
X-ray Crystallography for Solid-State Structure Determination
While NMR and vibrational spectroscopy provide crucial information about the molecule in solution and its functional groups, single-crystal X-ray crystallography offers the definitive method for determining its precise three-dimensional structure in the solid state.
A search of crystallographic databases reveals no publicly available crystal structure for this compound. However, analysis of related structures, such as 2-bromo-4,6-dinitroaniline, demonstrates the power of this technique. mendeley.comresearchgate.net
Should a suitable crystal of this compound be grown, X-ray diffraction analysis would yield a wealth of structural data, including:
Precise bond lengths and angles for all atoms in the molecule.
Torsional angles , which would quantitatively describe the orientation of the ethoxy and nitro groups relative to the aromatic ring.
Confirmation of molecular planarity or any deviations from it.
Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking between aromatic rings, which govern the solid-state packing. mdpi.com
This data would provide an unambiguous confirmation of the molecular conformation, including the specific geometry of any intramolecular hydrogen bonds hypothesized from spectroscopic data.
Crystal Packing and Supramolecular Architecture of this compound Analogs
The study of crystal packing and supramolecular architecture reveals how molecules are organized in a crystalline solid. This organization is dictated by a variety of intermolecular interactions, which collectively determine the material's properties. For analogs of this compound, such as other substituted dinitroanilines, these interactions are crucial in defining their solid-state structures.
Research into related structures, like 6-chloro-2,4-dinitroaniline, has demonstrated the importance of hydrogen bonds and other weak interactions in forming specific packing motifs. researchgate.net In many organic crystals, including derivatives of dinitroaniline, interactions such as hydrogen bonding, π-π stacking, and halogen bonds act as "supramolecular synthons"—reliable recognition motifs that guide the assembly of molecules into predictable patterns. researchgate.netdokumen.pub
Conformational Analysis in the Crystalline State
Conformational analysis in the crystalline state examines the specific three-dimensional arrangement of atoms in a molecule as it exists within a crystal lattice. This conformation represents a low-energy state influenced by both intramolecular forces (like steric hindrance and electronic effects) and intermolecular forces within the crystal.
For this compound, the key conformational features would include the torsion angles defining the orientation of the ethoxy group relative to the aniline (B41778) nitrogen and the plane of the benzene (B151609) ring, as well as the orientation of the two nitro groups. In related N-alkoxy-2,6-dinitroaniline compounds, steric hindrance between the ortho-nitro groups and the alkoxy group can force the N-O bond out of the plane of the aromatic ring. tamug.edu This twisting is a common feature in sterically hindered dinitroaniline derivatives. iitk.ac.in
The planarity of the nitro groups with respect to the benzene ring is also a critical factor. While often depicted as being in the same plane to maximize resonance, significant steric strain can cause them to twist out of the plane. This has been observed in various nitroaromatic compounds. The specific angles of these twists are a balance between optimizing electronic conjugation and minimizing steric repulsion. The crystalline environment plays a crucial role in locking the molecule into a specific conformation, which might differ from its preferred conformation in solution. researchgate.net
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C8H9N3O5), the exact mass can be calculated and compared to the experimentally measured mass.
The monoisotopic mass of this compound is 227.05421 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ (m/z 228.06149), the sodium adduct [M+Na]⁺ (m/z 250.04343), or the deprotonated molecule [M-H]⁻ (m/z 226.04693) with extremely high mass accuracy. uni.lu The difference between the measured mass and the calculated mass, typically expressed in parts per million (ppm), serves to confirm the elemental formula and rule out other potential structures with the same nominal mass. The ability to achieve low ppm error provides high confidence in the assigned chemical formula. dokumen.pub
Table 1: Predicted m/z Values for this compound Adducts uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 228.06149 |
| [M+Na]⁺ | 250.04343 |
| [M-H]⁻ | 226.04693 |
| [M+NH₄]⁺ | 245.08803 |
This table is based on predicted values and illustrates the data expected from HRMS analysis.
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS or MS²) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. google.com This fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation of nitroaromatic compounds is well-documented and typically involves characteristic losses of the nitro groups. nih.govnih.gov Common fragmentation pathways for dinitroaniline derivatives include:
Loss of NO₂: A neutral loss of 46 Da, corresponding to a nitro group. researchgate.netnih.gov
Loss of NO: A neutral loss of 30 Da. nih.govresearchgate.net
Loss of OH: A neutral loss of 17 Da, often seen in nitroaromatic compounds. researchgate.net
Cleavage of the ethoxy group: Fragmentation of the ethoxy side chain, such as the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) or an ethoxy radical (•OC₂H₅, 45 Da).
The specific fragmentation pattern is influenced by the position of the substituents on the aromatic ring, a phenomenon known as the "ortho effect." nih.gov In negative ion mode ESI-MS/MS, nitroaromatic compounds often yield stable molecular anions that can be readily fragmented. nih.gov By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the presence and location of the dinitroaniline core and the N-ethoxy group.
Table 2: Common Fragment Losses in Mass Spectrometry of Nitroaromatic Compounds nih.govresearchgate.netnih.gov
| Neutral Loss | Mass (Da) | Corresponding Fragment |
|---|---|---|
| NO₂ | 46 | Nitro group |
| NO | 30 | Nitric oxide |
| OH | 17 | Hydroxyl radical |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethoxy-2,6-dinitroaniline at the atomic and molecular levels. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the compound's reactivity.
Density Functional Theory (DFT) Studies on this compound and Related Nitroaromatics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of nitroaromatic compounds. bohrium.comresearchgate.net For molecules like this compound, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties. earthlinepublishers.com Studies on related nitroaromatic compounds have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide reliable insights into their structure-activity relationships. bohrium.com
The presence of the two nitro groups (-NO2), which are strong electron-withdrawing groups, and the electron-donating ethoxy (-OCH2CH3) and amino (-NH-) groups create a complex electronic environment within the molecule. DFT studies on analogous compounds, such as 2,6-dinitroaniline (B188716), reveal the significant influence of these substituents on the geometry and electronic charge distribution of the benzene (B151609) ring. nih.gov The planarity of the nitro groups relative to the aromatic ring is a key factor in determining the extent of electronic delocalization and, consequently, the molecule's stability and reactivity.
Table 1: Representative DFT-Calculated Properties for a Dinitroaniline Derivative
(Illustrative data based on studies of related compounds)
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~4-6 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |
| Heat of Formation | Variable | Provides insight into the thermodynamic stability of the molecule. |
| N-O Bond Length in NO2 | ~1.22-1.24 Å | Reflects the strength and nature of the nitro group's bonding. |
| C-N Bond Length (Ring-NO2) | ~1.45-1.48 Å | Indicates the degree of conjugation between the nitro group and the aromatic ring. |
Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Mapping
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is often centered on the electron-withdrawing nitro groups. researchgate.net
The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.com In this compound, the electron-donating ethoxy and amino groups raise the HOMO energy, while the electron-withdrawing nitro groups lower the LUMO energy, leading to a relatively small energy gap and suggesting a predisposition to react with both nucleophiles and electrophiles.
Table 2: Frontier Orbital Energies for a Model Nitroaromatic System
(Illustrative values based on general findings for related compounds)
| Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | ~ -6.5 to -7.5 | π-orbitals of the benzene ring and lone pairs of the amino and ethoxy groups. |
| LUMO | ~ -2.0 to -3.0 | π*-orbitals of the nitro groups and the benzene ring. |
| HOMO-LUMO Gap | ~ 3.5 to 5.5 | Indicates the energy required for electronic excitation and influences chemical reactivity. |
Electrostatic Potential (ESP) Mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netavogadro.cc For this compound, ESP maps would be expected to show negative potential (typically colored red) around the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the amino group and the aromatic ring, suggesting these as sites for nucleophilic interaction. researchgate.netwalisongo.ac.id
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its surroundings. mdpi.com
Solvent Effects on this compound Conformations
The conformation of this compound, particularly the orientation of the ethoxy and nitro groups, can be significantly influenced by the surrounding solvent. frontiersin.org MD simulations can model how different solvents interact with the molecule, affecting its rotational barriers and preferred spatial arrangement. researchgate.net In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize certain conformations over others. For instance, a polar solvent might interact favorably with the nitro groups, influencing their orientation relative to the benzene ring.
Interactions with Chemical Environments
MD simulations are also invaluable for understanding how this compound interacts with other molecules in its environment. umd.edu This can include interactions with solvent molecules, ions, or other solutes. By simulating these interactions at an atomistic level, it is possible to elucidate the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the compound's behavior in solution and its potential to bind to other chemical species.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the reactivity or properties of a chemical based on its molecular structure. nih.govsemanticscholar.org For a series of dinitroaniline derivatives, including this compound, QSRR/QSPR models can be developed to correlate various calculated molecular descriptors with experimentally observed activities or properties. nih.govnih.gov
These models often utilize descriptors derived from quantum chemical calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges. ijirset.com By establishing a mathematical relationship between these descriptors and a specific outcome (e.g., herbicidal activity, toxicity), QSRR/QSPR can be a cost-effective method for screening new derivatives and guiding the synthesis of compounds with desired characteristics. researchgate.netsciengine.com For instance, the toxicity of nitroaromatic compounds has been successfully modeled using QSAR, linking electronic properties to their biological effects. researchgate.net
Prediction of Chemical Reactivity from Structural Descriptors
The chemical reactivity of this compound can be predicted by calculating a variety of structural and electronic descriptors. These descriptors, derived from the molecule's computed three-dimensional structure and electron distribution, provide a quantitative basis for anticipating its behavior in chemical reactions. Methodologies such as Density Functional Theory (DFT) are commonly employed for the reliable calculation of these parameters.
Key descriptors for predicting reactivity include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of two electron-withdrawing nitro groups is expected to significantly lower the LUMO energy, indicating a susceptibility to nucleophilic attack. The N-ethoxy group, being electron-donating, would in turn raise the HOMO energy.
Another important set of descriptors are the electrostatic potential (ESP) charges on each atom. These charges reveal the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms of the nitro groups would carry significant negative partial charges, while the carbon atoms of the aromatic ring attached to them would be electrophilic.
Quantitative Structure-Activity Relationship (QSAR) studies on related nitroaromatic compounds have demonstrated that descriptors such as hydrophobicity and the energy of the LUMO can be correlated with biological activity or toxicity. mdpi.com
Table 1: Predicted Structural Descriptors for this compound and Their Implications for Reactivity
| Structural Descriptor | Predicted Value/Characteristic | Implication for Chemical Reactivity |
| HOMO Energy | Relatively high | Indicates potential for electrophilic reactions at electron-rich sites. |
| LUMO Energy | Low | Suggests susceptibility to nucleophilic aromatic substitution. mdpi.com |
| HOMO-LUMO Gap | Relatively small | Points towards higher chemical reactivity and lower kinetic stability. |
| Electrostatic Potential | Negative potential on nitro groups; Positive potential on aromatic ring carbons adjacent to nitro groups. | Guides the approach of electrophiles and nucleophiles to specific sites. |
| Dipole Moment | Significant | Influences solubility and intermolecular interactions. |
This table is illustrative and based on theoretical principles, as specific computational studies on this compound are not extensively available in public literature.
Elucidation of Structural Factors Influencing Chemical Behavior
The two nitro groups at positions 2 and 6 are powerful electron-withdrawing groups due to both inductive and resonance effects. This electron withdrawal has several consequences:
Activation of the Aromatic Ring: The strong electron-withdrawing nature of the nitro groups makes the aromatic ring highly electron-deficient and therefore susceptible to nucleophilic aromatic substitution reactions.
Acidity of the Amine Proton: The electron-withdrawing nitro groups increase the acidity of the N-H proton (if it were present, in the parent 2,6-dinitroaniline), a principle that extends to influencing the electronic environment of the N-ethoxy group.
Molecular Geometry: Steric hindrance between the bulky nitro groups and the N-ethoxy group can lead to a non-planar geometry, potentially causing a twist in the N-C bond. This can affect the degree of electronic conjugation between the nitrogen lone pair and the aromatic ring.
Table 2: Influence of Structural Factors on the Chemical Behavior of this compound
| Structural Factor | Description of Influence | Predicted Chemical Behavior |
| Two Nitro Groups | Strong electron-withdrawing groups via induction and resonance. | Increases electrophilicity of the aromatic ring; enhances susceptibility to nucleophilic attack. |
| Ethoxy Group | Introduces steric bulk and has both inductive electron-withdrawing and potential resonance electron-donating effects. | Influences the orientation of substituents and can modulate the overall electron density of the aniline (B41778) nitrogen. |
| Aniline Moiety | The core structure linking the functional groups. | The nitrogen atom's lone pair availability for conjugation is modulated by the attached ethoxy and the dinitrophenyl ring. |
| Aromatic Ring | π-electron system that is significantly influenced by the attached substituents. | Acts as the primary site for substitution reactions, with its reactivity profile dictated by the electronic effects of the nitro and N-ethoxy groups. |
This table is illustrative and based on established principles of physical organic and computational chemistry, in the absence of specific research data for this compound.
Environmental Chemical Fate and Degradation Studies
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation encompasses non-biological processes that lead to the transformation of a chemical compound. For dinitroaniline herbicides, photodegradation and hydrolysis are the primary abiotic pathways considered.
Dinitroaniline herbicides are generally susceptible to photodegradation, a process initiated by the absorption of light energy, which can lead to the breakdown of the molecule. frontiersin.orgnih.gov The effectiveness of this process is significantly influenced by environmental conditions and the medium in which the compound is present. frontiersin.orgnih.gov When applied to soil surfaces, these herbicides are more prone to decomposition by sunlight. ucanr.edu Consequently, incorporation into the soil is a common agricultural practice to minimize losses due to both photodegradation and volatilization. frontiersin.orgnih.gov
The mechanisms of photodegradation for dinitroaniline herbicides often involve a series of complex reactions, including dealkylation, reduction of the nitro groups, and cyclization. For instance, studies on trifluralin (B1683247) have shown that exposure to sunlight can lead to the removal of the N-alkyl groups and the transformation of the nitro groups to less oxidized forms. The specific products formed can vary depending on the specific dinitroaniline and the environmental conditions.
Table 1: Factors Influencing Photodegradation of Dinitroaniline Herbicides
| Factor | Influence on Photodegradation |
|---|---|
| Sunlight Exposure | Direct exposure to sunlight accelerates degradation. |
| Soil Incorporation | Incorporation into soil significantly reduces photodegradation by shielding the compound from light. frontiersin.orgnih.gov |
| Medium | Photodegradation rates can differ between soil surfaces, water, and atmospheric vapor. cambridge.org |
| Chemical Structure | The specific substituents on the aniline (B41778) ring and the amino group can affect the rate and pathway of photodegradation. |
Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for most dinitroaniline herbicides under typical environmental pH conditions (pH 3, 6, and 9). coresta.org The chemical structure of these compounds, characterized by a stable aromatic ring and nitro groups, imparts a degree of resistance to hydrolytic breakdown.
Biotic Transformation by Microorganisms: Chemical Aspects
The primary route for the breakdown of dinitroaniline herbicides in soil is through the metabolic activity of microorganisms. frontiersin.orgnih.govcambridge.org
Soil microorganisms, particularly fungi and bacteria, play a crucial role in the degradation of dinitroaniline herbicides. ucanr.educambridge.org The degradation process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with the rate and pathway often differing significantly between the two. ucanr.educambridge.org Generally, degradation is faster under anaerobic conditions. ucanr.educambridge.org
The initial steps in the microbial metabolism of dinitroaniline herbicides often involve the reduction of the nitro groups to amino groups. This transformation is a key step in the detoxification and further breakdown of these compounds. Another common metabolic reaction is the dealkylation of the N-substituents. For example, the degradation of trifluralin is known to proceed through a sequence of dealkylation and reduction reactions. ucanr.edu
Research on dinitroaniline herbicides like pendimethalin (B1679228) has identified several metabolites resulting from microbial action. The major metabolic pathways for pendimethalin involve the hydroxylation and oxidation of the N-alkyl and the 4-methyl groups of the aromatic ring. nih.gov While specific metabolites for N-Ethoxy-2,6-dinitroaniline have not been documented, it is plausible that its degradation would follow similar pathways, including:
Nitroreduction: Conversion of one or both nitro groups to amino groups.
De-ethoxylation: Cleavage of the ethoxy group from the nitrogen atom.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring or alkyl side chains.
These initial transformations can lead to the formation of polar metabolites that are more water-soluble and generally less toxic than the parent compound. These metabolites can then be further degraded, sometimes leading to the complete mineralization of the compound to carbon dioxide, water, and inorganic nitrogen.
Transport and Distribution Mechanisms in Environmental Systems
The movement and distribution of this compound in the environment are largely dictated by its physicochemical properties, which are expected to be similar to other dinitroaniline herbicides.
Dinitroanilines are characterized by their low water solubility and a tendency to bind strongly to soil particles, particularly to soil organic matter. nih.govcambridge.orgcambridge.org This strong adsorption limits their mobility in soil, and consequently, they are not prone to leaching into groundwater. cambridge.orgcambridge.org
Volatility is another important factor influencing the environmental fate of dinitroaniline herbicides. frontiersin.orgnih.govcambridge.org Some dinitroanilines, such as trifluralin, are highly volatile, and significant losses can occur from the soil surface if the herbicide is not incorporated. frontiersin.orgnih.govcambridge.org The volatility is influenced by factors such as soil temperature and moisture content, with greater losses occurring from warm, moist soils. cambridge.orgcambridge.org Given the "ethoxy" group in this compound, its volatility would need to be experimentally determined to fully assess its potential for atmospheric transport.
Table 2: General Environmental Fate Characteristics of Dinitroaniline Herbicides
| Property | General Characteristic for Dinitroaniline Analogs | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | Low frontiersin.orgnih.gov | Limited leaching potential. cambridge.orgcambridge.org |
| Soil Adsorption | Strong, particularly to organic matter nih.govcambridge.orgcambridge.org | Low mobility in soil, accumulation in the upper soil layers. cambridge.orgcambridge.org |
| Volatility | Varies from low to high depending on the specific compound frontiersin.orgnih.govcambridge.org | Potential for atmospheric transport for more volatile analogs if not soil-incorporated. frontiersin.orgnih.govcambridge.org |
| Bioavailability | Decreases with increasing soil organic matter content cambridge.org | Reduced uptake by organisms in soils with high organic matter. |
Sorption and Desorption Behavior in Soil and Sediment
The sorption and desorption characteristics of this compound in soil and sediment are crucial determinants of its environmental mobility and bioavailability. As a member of the dinitroaniline chemical class, it is anticipated to exhibit strong binding affinity to soil organic matter and clay particles. This behavior is primarily attributed to the non-polar nature of the molecule and the presence of nitro functional groups, which can engage in various intermolecular interactions with soil components.
However, a comprehensive search of publicly available scientific literature did not yield specific experimental studies quantifying the sorption and desorption coefficients (such as Kd and Koc) for this compound. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of a chemical's partitioning between soil or sediment and water. For dinitroaniline herbicides in general, Koc values are typically high, indicating a strong tendency for sorption and consequently low mobility in the soil environment.
The predicted octanol-water partition coefficient (XlogP) for this compound is 2.5. This value suggests a moderate degree of lipophilicity, which supports the likelihood of its sorption to the organic fraction of soils and sediments. The relationship between Koc and the octanol-water partition coefficient (Kow) is often used to estimate sorption for non-polar organic compounds.
Factors that would be expected to influence the sorption and desorption of this compound in the environment include:
Soil Organic Matter Content: Higher organic matter content would likely lead to increased sorption due to hydrophobic interactions.
Clay Content and Type: Clay minerals can contribute to sorption through surface adsorption mechanisms.
Soil pH: While dinitroanilines are generally non-ionizable, soil pH can influence the surface charge of soil colloids, which may have a secondary effect on sorption.
Temperature: Sorption processes are often temperature-dependent.
Without specific experimental data, a definitive quantitative assessment of the sorption and desorption behavior of this compound remains elusive. The following table summarizes the lack of available data.
| Parameter | Value | Reference |
|---|---|---|
| Soil Adsorption Coefficient (Kd) | No data available | N/A |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | No data available | N/A |
| Predicted Octanol-Water Partition Coefficient (XlogP) | 2.5 | PubChem CID: 90652 |
Volatilization and Leaching Potentials
The potential for this compound to volatilize from soil surfaces and leach through the soil profile into groundwater is directly linked to its physicochemical properties and its interaction with soil.
Volatilization Potential
Dinitroaniline herbicides are known as a class to be highly volatile. This property often necessitates their incorporation into the soil shortly after application to prevent significant losses to the atmosphere. The volatilization potential of a chemical is primarily governed by its vapor pressure and its Henry's Law constant.
A thorough search of scientific databases and literature did not reveal any experimentally determined values for the vapor pressure or Henry's Law constant for this compound. In the absence of this data, a quantitative assessment of its volatilization potential cannot be provided. However, based on the general characteristics of the dinitroaniline class, it is reasonable to infer that this compound may have a significant potential for volatilization, particularly from moist soil surfaces under conditions of high temperature and wind speed.
Leaching Potential
The leaching potential of a pesticide is its tendency to move with soil water through the soil profile and potentially contaminate groundwater. This is influenced by its water solubility and its sorption characteristics in soil.
Given the expected strong sorption of this compound to soil particles, as is typical for dinitroaniline herbicides, its leaching potential is presumed to be low. Chemicals that are tightly bound to soil are less available to be transported with percolating water. The generally low water solubility of dinitroanilines further limits their mobility in the soil solution.
The Groundwater Ubiquity Score (GUS), an index used to estimate the leaching potential of pesticides, is calculated based on a compound's half-life in soil and its Koc value. As these specific data points are not available for this compound, a GUS value cannot be calculated.
| Parameter | Value | Reference |
|---|---|---|
| Vapor Pressure | No data available | N/A |
| Henry's Law Constant | No data available | N/A |
| Groundwater Ubiquity Score (GUS) | Not calculable | N/A |
Emerging Research Frontiers and Future Perspectives
Integration of Advanced Analytical Techniques for Reaction Monitoring
The synthesis of N-Ethoxy-2,6-dinitroaniline, like many nitration and substitution reactions, requires precise control to ensure safety, optimize yield, and minimize byproducts. Traditional offline analytical methods, such as chromatography and spectroscopy on collected samples, can result in delays in process adjustment. The future of optimizing the synthesis of this compound and related compounds lies in the integration of advanced, in-situ (in the reaction vessel) analytical techniques for real-time reaction monitoring.
Spectroscopic methods are particularly well-suited for this purpose. Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. This allows for a dynamic understanding of the reaction kinetics and mechanism. For instance, the progress of the ethoxylation of a dinitro-substituted benzene (B151609) precursor could be monitored by tracking the appearance of characteristic spectral bands associated with the N-O-C linkage of the final product.
Key advantages of in-situ monitoring in the synthesis of this compound include:
Enhanced Safety: Immediate detection of deviations from normal reaction conditions can prevent runaway reactions, which are a concern in nitration processes.
Improved Yield and Purity: Real-time adjustments to parameters like temperature, pressure, and reactant addition rates can maximize the formation of the desired product.
Deeper Mechanistic Insight: The ability to identify and track transient intermediates can lead to a more fundamental understanding of the reaction pathway.
The table below illustrates a hypothetical comparison of reaction monitoring techniques for the synthesis of this compound.
| Analytical Technique | Mode | Information Provided | Potential Application in Synthesis |
| FTIR Spectroscopy | In-situ | Functional group analysis, concentration of reactants and products. | Monitoring the consumption of the precursor and formation of the N-ethoxy group. |
| Raman Spectroscopy | In-situ | Molecular vibrations, particularly for non-polar bonds. | Complementary to FTIR, can monitor changes in the aromatic ring substitution. |
| HPLC | Offline | Quantification of product purity and byproduct profile. | Final product quality control and detailed analysis of reaction outcomes. |
| GC-MS | Offline | Identification and quantification of volatile components. | Analysis of starting material purity and detection of volatile byproducts. |
Multiscale Modeling for Complex Chemical Systems
Computational chemistry is becoming an indispensable tool in predicting the properties and behavior of molecules, thus guiding experimental work. For this compound, multiscale modeling approaches can provide insights from the electronic level up to the bulk material properties.
At the quantum mechanical level, methods like Density Functional Theory (DFT) can be employed to calculate the molecular geometry, electronic structure, and spectroscopic properties of this compound. Such calculations can help in understanding its reactivity, stability, and potential intermolecular interactions. For example, a computational study on the related compound 2,4-dinitroanisole (B92663) (DNAN) has been used to investigate the effects of cocrystallization on its structure and properties, which can be relevant for designing materials with tailored characteristics. nih.govresearchgate.net These computational approaches could similarly predict the properties of this compound.
Moving to a larger scale, molecular dynamics (MD) simulations can predict the behavior of ensembles of this compound molecules. This is crucial for understanding its properties in the solid or liquid state, such as melting point, density, and interactions with other molecules or materials. For instance, MD simulations have been used to predict the melting points of melt-cast explosives, a class of materials to which dinitroaniline derivatives can belong. nih.govresearchgate.net
The integration of these different modeling scales can provide a comprehensive picture of this compound, from its intrinsic molecular properties to its macroscopic behavior, accelerating the discovery of its potential applications.
Green Chemistry Approaches in Dinitroaniline Synthesis
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, such as strong acids and organic solvents. researchgate.netnih.gov Green chemistry principles are increasingly being applied to mitigate the environmental impact of chemical manufacturing. Future research on the synthesis of this compound will likely focus on developing more sustainable and environmentally benign methods.
Several green chemistry strategies could be explored for the synthesis of dinitroanilines:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption. researchgate.net
Use of Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts, such as zeolites, can reduce waste and simplify product purification. researchgate.net
Greener Solvents: The use of more environmentally friendly solvents, such as ionic liquids or even water under certain conditions, can reduce the reliance on volatile organic compounds (VOCs). researchgate.netnih.gov
Catalytic Hydrogenation: For reduction steps in related syntheses, catalytic hydrogenation offers a cleaner alternative to traditional reducing agents that produce large amounts of waste. rsc.org
The development of such green synthetic routes will not only make the production of this compound more sustainable but could also offer economic advantages through increased efficiency and reduced waste treatment costs. nih.gov
Role in Materials Science and Functional Chemical Systems
While the specific applications of this compound in materials science are still in the exploratory phase, the broader class of dinitroanilines serves as a precursor in various fields, suggesting potential future directions. wikipedia.org 2,6-Dinitroaniline (B188716), a closely related compound, is used as an intermediate in the synthesis of dyes and other organic compounds. fishersci.casigmaaldrich.com
Potential areas of application for this compound in materials science could include:
Energetic Materials: Dinitroaniline derivatives have been investigated for their explosive properties. wikipedia.org Computational studies on related compounds like 2,4-dinitroanisole have explored their potential as melt-cast explosives. nih.govresearchgate.net The properties of this compound in this context could be a subject of future research.
Functional Dyes: The chromophoric nature of the dinitroaniline scaffold suggests that this compound could be a building block for the synthesis of novel dyes with specific optical or electronic properties.
Biologically Active Molecules: Some dinitroaniline derivatives have shown antimitotic activity, meaning they can inhibit cell division. nih.gov This has led to research into their potential as herbicides and even as antiprotozoal agents. wikipedia.orgnih.gov The biological activity of this compound and its derivatives remains an open area for investigation.
Further research into the chemical and physical properties of this compound will be crucial in determining its utility in these and other advanced material applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Ethoxy-2,6-dinitroaniline, and what reaction parameters are critical for optimizing yield and purity?
- This compound can be synthesized via diazotization of substituted anilines followed by coupling with ethoxy-containing nucleophiles. Key parameters include temperature control (10–40°C), solvent selection (e.g., dimethylformamide), and stoichiometric ratios of reagents like cyanogen chloride or sodium sulfide, as observed in analogous dinitroaniline syntheses . Impurity profiles should be monitored using HPLC (>95% purity threshold recommended) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?
- X-ray crystallography is definitive for resolving bond lengths, dihedral angles (e.g., nitro group alignment within 1–3° of the aromatic plane), and hydrogen-bonding networks (N–H⋯O, C–H⋯O) . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight (e.g., accurate mass ±0.01 Da) .
Q. How is the mutagenic potential of this compound assessed in standardized toxicological assays?
- The bioluminescent Salmonella reverse mutation assay (Ames test) is widely used. Protocols involve pre-incubation with metabolic activation systems (e.g., S9 liver enzymes) to detect frameshift or base-pair mutations. Positive controls like 2-Bromo-4,6-dinitroaniline (a model mutagen) ensure assay validity .
Advanced Research Questions
Q. How can researchers resolve contradictory mutagenicity data between in vitro and in vivo studies for nitroaromatic compounds like this compound?
- Discrepancies often arise from metabolic differences (e.g., hepatic vs. bacterial enzyme activity) or bioavailability limitations. Dose-response studies with isotopic labeling (e.g., ¹⁴C-tracers) and toxicokinetic modeling can clarify bioactivation pathways. Cross-validation using comet assays (DNA damage) and micronucleus tests is recommended .
Q. What experimental strategies mitigate risks of exothermic side reactions during this compound synthesis?
- Hazardous byproducts (e.g., diazonium oxides) form under uncontrolled nitration conditions. Adiabatic calorimetry identifies thermal runaway thresholds, while flow chemistry minimizes batch-scale risks. Real-time monitoring via FTIR or Raman spectroscopy detects intermediate instability .
Q. How do substituent positions (ethoxy vs. bromo/chloro) influence the environmental degradation pathways of dinitroanilines?
- Comparative studies using LC-QTOF-MS reveal that ethoxy groups enhance hydrolytic stability but increase photodegradation rates via nitro group reduction. Soil microcosm experiments under varying pH (4–9) and microbial consortia (e.g., Pseudomonas spp.) quantify metabolite profiles (e.g., 3,4-dimethyl derivatives) .
Q. What crystallographic challenges arise in resolving this compound’s supramolecular interactions, and how are they addressed?
- Weak intermolecular forces (e.g., C–Br⋯π, 3.50 Å; O⋯Br contacts, 3.26 Å) complicate structure refinement. High-resolution synchrotron data (λ = 0.71073 Å) and Hirshfeld surface analysis improve accuracy. Hydrogen-bonding networks are modeled using SHELXL2013 with riding H-atom constraints .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) and mutagenicity results with public databases (e.g., NIST Chemistry WebBook) .
- Safety Protocols : Follow NFPA guidelines for handling nitroaromatics (fire hazard code: 1; reactivity: 3) and use explosion-proof equipment during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
